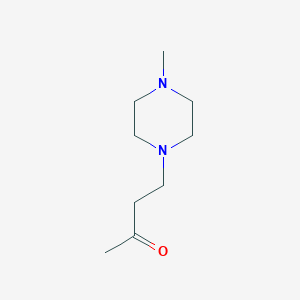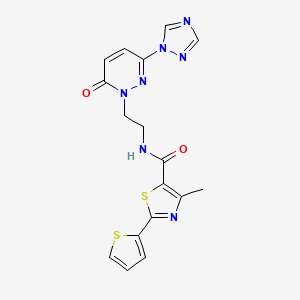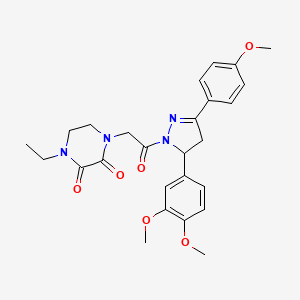
4-(4-Methylpiperazin-1-yl)butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methylpiperazin-1-yl)butan-2-one, also known as MPHP, is a synthetic cathinone that belongs to the class of psychoactive substances. It is a designer drug that is chemically similar to other cathinones such as methylone, MDPV, and alpha-PVP. MPHP has been used as a recreational drug due to its euphoric and stimulant effects. However, it has also been studied for its potential applications in scientific research.
Mechanism of Action
The mechanism of action of 4-(4-Methylpiperazin-1-yl)butan-2-one involves the inhibition of the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which can result in the feelings of euphoria and stimulation associated with the use of 4-(4-Methylpiperazin-1-yl)butan-2-one.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-Methylpiperazin-1-yl)butan-2-one include increased heart rate, blood pressure, and body temperature. It can also cause anxiety, paranoia, and hallucinations. Long-term use of 4-(4-Methylpiperazin-1-yl)butan-2-one can lead to addiction, cognitive impairment, and other health problems.
Advantages and Limitations for Lab Experiments
4-(4-Methylpiperazin-1-yl)butan-2-one has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It also has a high affinity for the dopamine and norepinephrine transporters, making it a useful tool for investigating the mechanisms of drug addiction and withdrawal. However, 4-(4-Methylpiperazin-1-yl)butan-2-one also has limitations, including its potential for abuse and its adverse effects on health.
Future Directions
There are several future directions for research involving 4-(4-Methylpiperazin-1-yl)butan-2-one. One area of interest is the development of new therapeutic drugs that target the dopamine and norepinephrine transporters. 4-(4-Methylpiperazin-1-yl)butan-2-one can also be used as a tool for investigating the mechanisms of drug addiction and withdrawal in animal models. Additionally, further research is needed to understand the long-term effects of 4-(4-Methylpiperazin-1-yl)butan-2-one on human health and behavior.
In conclusion, 4-(4-Methylpiperazin-1-yl)butan-2-one is a synthetic cathinone that has been studied for its potential applications in scientific research. It has been shown to interact with the dopamine and norepinephrine transporters, which are involved in the regulation of mood and motivation. 4-(4-Methylpiperazin-1-yl)butan-2-one has several advantages for use in lab experiments, but also has limitations due to its potential for abuse and adverse effects on health. Future research involving 4-(4-Methylpiperazin-1-yl)butan-2-one could lead to the development of new therapeutic drugs and a better understanding of the mechanisms of drug addiction and withdrawal.
Synthesis Methods
The synthesis of 4-(4-Methylpiperazin-1-yl)butan-2-one involves the reaction of 4-methylpiperazine with 2-butanone in the presence of a catalyst. The resulting product is a white crystalline powder that is soluble in water and organic solvents. The purity of 4-(4-Methylpiperazin-1-yl)butan-2-one can be determined using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
4-(4-Methylpiperazin-1-yl)butan-2-one has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to interact with the dopamine and norepinephrine transporters, which are involved in the regulation of mood and motivation. 4-(4-Methylpiperazin-1-yl)butan-2-one has also been studied for its potential use as a tool for investigating the mechanisms of drug addiction and withdrawal.
properties
IUPAC Name |
4-(4-methylpiperazin-1-yl)butan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-9(12)3-4-11-7-5-10(2)6-8-11/h3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCHDLKXOCAJJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCN1CCN(CC1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methylpiperazin-1-yl)butan-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl (3S)-2-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B2950327.png)
![N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2950328.png)
![N-(3-chloro-2-methylphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2950329.png)
![2-(4-fluorophenyl)-5-[3-oxo-3-(piperidin-1-yl)propyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2950330.png)

![{[4-Bromo-2-(3-chlorophenoxy)phenyl]methyl}(methyl)amine](/img/structure/B2950333.png)
![[2-(Dibenzylamino)ethyl][(pyridin-2-yl)methyl]amine](/img/structure/B2950335.png)
![1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-methylbutan-1-one](/img/structure/B2950338.png)
![(Z)-ethyl 2-(benzoylimino)-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2950341.png)


![N-(2,4-dimethoxyphenyl)-2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide](/img/structure/B2950344.png)
![N-(4-bromobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2950345.png)
